molecular formula C8H8BrNO B12877077 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B12877077
M. Wt: 214.06 g/mol
InChI Key: NMSOSXDUAFLJCY-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrano[2,3-b]pyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyran ring, with a bromine atom attached to the 5th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves multicomponent reactions. One efficient method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the desired product in high yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and energy-efficient processes, are likely to be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium carbonate (K₂CO₃), aryl aldehydes, and malononitrile. Reaction conditions often involve the use of aqueous ethanol as a solvent and microwave or solar thermal energy to accelerate the reaction .

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyrano[2,3-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrano[2,3-b]pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potential therapeutic applications.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-3-4-10-8-6(7)2-1-5-11-8/h3-4H,1-2,5H2

InChI Key

NMSOSXDUAFLJCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2OC1)Br

Origin of Product

United States

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